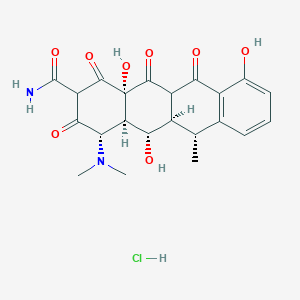
2-Bromobenzaldoxime
Descripción general
Descripción
2-Bromobenzaldoxime is an organic compound with the chemical formula C7H6BrNO. It is characterized by the presence of bromine and aldehyde functional groups. This compound is known for its applications in various chemical processes and is commonly used as a reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromobenzaldoxime can be synthesized from 2-bromobenzaldehyde and hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out in a solvent like methanol at room temperature. The reaction yields the oxime in high efficiency .
Industrial Production Methods: In industrial settings, the synthesis of 2-bromobenzaldehyde oxime can be achieved using similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of environmentally friendly solvents and catalyst-free conditions is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromobenzaldoxime undergoes various chemical reactions, including:
Beckmann Rearrangement: This reaction converts the oxime into an amide, typically catalyzed by nickel salts or photocatalyzed by BODIPY.
Dehydration: The oxime can be dehydrated to form benzonitrile.
Hydrolysis: The compound can be hydrolyzed to regenerate 2-bromobenzaldehyde.
Common Reagents and Conditions:
Nickel Salts: Used in Beckmann rearrangement.
BODIPY: Photocatalyst for Beckmann rearrangement.
N-Chlorosuccinimide: Used in the formation of benzohydroximoyl chloride.
Major Products:
Benzamide: Formed from Beckmann rearrangement.
Benzonitrile: Formed from dehydration.
2-Bromobenzaldehyde: Regenerated from hydrolysis.
Aplicaciones Científicas De Investigación
2-Bromobenzaldoxime has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-bromobenzaldehyde oxime involves its ability to undergo various chemical transformations. For instance, in the Beckmann rearrangement, the oxime is converted into an amide through the migration of the substituent group from the carbon to the nitrogen atom. This reaction is catalyzed by nickel salts or photocatalyzed by BODIPY . The compound’s reactivity is influenced by the presence of the bromine and aldehyde functional groups, which facilitate these transformations.
Comparación Con Compuestos Similares
Benzaldehyde Oxime: Similar in structure but lacks the bromine atom.
3-Bromobenzaldehyde Oxime: Similar but with the bromine atom in a different position on the benzene ring.
4-Bromobenzaldehyde Oxime: Another isomer with the bromine atom in the para position.
Uniqueness: 2-Bromobenzaldoxime is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its isomers .
Propiedades
IUPAC Name |
(NZ)-N-[(2-bromophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIRFUPZHPEKAE-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-hydroxy-3-[3-(trifluoromethoxy)phenyl]propan-2-yl]carbamate](/img/structure/B8060381.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(4-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060390.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8060404.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxy-2,6-dimethylphenyl)propan-2-yl]carbamate](/img/structure/B8060409.png)


![Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate](/img/structure/B8060412.png)


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide](/img/structure/B8060436.png)
![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-(hydroxymethylphosphonoyl)butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8060442.png)

![2-[1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060468.png)
![2-[4-acetamido-1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060474.png)
